N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide
Overview
Description
“N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazoles have been studied for their potential biological activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . For one of the derivatives, single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations were conducted .Chemical Reactions Analysis
The synthesis of benzothiazoles involves various reactions. For instance, Sahoo and co-workers synthesized new analogues by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. For instance, some benzothiazole derivatives show different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned, benzothiazole derivatives have been found to exhibit inhibitory activity against M. tuberculosis . The structure-activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S/c1-14-12-16(23-25-18-7-3-5-9-21(18)28-23)10-11-17(14)24-22(26)20-13-15-6-2-4-8-19(15)27-20/h2-13H,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDUPADBRUKIQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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